molecular formula C17H24N2O3S B5693098 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide

4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide

Cat. No. B5693098
M. Wt: 336.5 g/mol
InChI Key: BIANFGMYMJWRNP-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide, also known as ACBC, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying certain biological processes and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide involves its interaction with certain proteins and enzymes in the body. Specifically, 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which can affect the release of neurotransmitters and the transmission of signals in the nervous system. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has also been shown to have anti-inflammatory and analgesic effects, which may be related to its interaction with certain enzymes involved in these processes.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has been shown to have a variety of biochemical and physiological effects, including modulation of ion channels and neurotransmitter receptors, anti-inflammatory and analgesic effects, and potential anticonvulsant effects. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has also been shown to have low toxicity and good bioavailability, which makes it an attractive candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide in lab experiments is its specificity for certain ion channels and neurotransmitter receptors, which allows for more targeted and precise experiments. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide also has low toxicity and good bioavailability, which makes it easier to administer and study in animal models. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide in lab experiments is its complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide, including further investigation of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide may also be useful in the study of other biological processes and conditions, such as addiction and psychiatric disorders. Overall, 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide shows promise as a valuable tool for scientific research and potential therapeutic agent.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide involves several steps, including the reaction of N-cyclohexylbenzamide with allyl bromide and sodium hydride to form an intermediate compound. This intermediate is then reacted with methylsulfonyl chloride to produce the final product, 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of research where 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has shown promise is in the study of certain biological processes, such as the regulation of ion channels and neurotransmitter release. 4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide has also been investigated as a potential therapeutic agent for the treatment of various conditions, including pain, inflammation, and epilepsy.

properties

IUPAC Name

N-cyclohexyl-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-13-19(23(2,21)22)16-11-9-14(10-12-16)17(20)18-15-7-5-4-6-8-15/h3,9-12,15H,1,4-8,13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANFGMYMJWRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

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